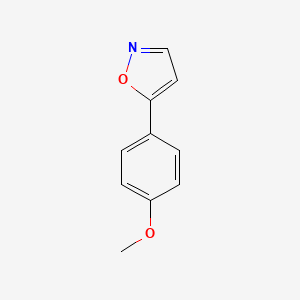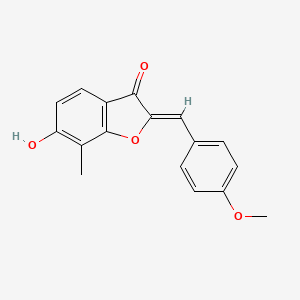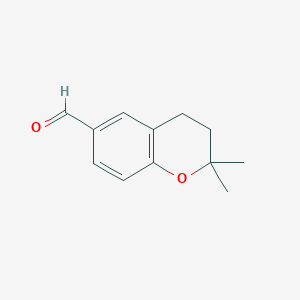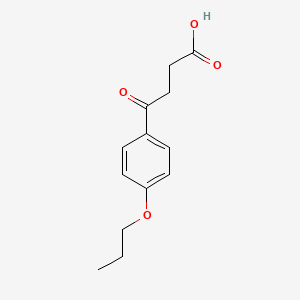
5-(4-Méthoxyphényl)isoxazole
Vue d'ensemble
Description
5-(4-Methoxyphenyl)isoxazole (5-MPI) is a heterocyclic compound that has been studied extensively due to its potential applications in various areas of science, including synthetic organic chemistry, medicinal chemistry, and materials science. In recent years, 5-MPI has gained attention as a promising candidate for drug development, due to its ability to interact with a variety of biological targets and its ability to be synthesized in a variety of ways.
Applications De Recherche Scientifique
Chimie médicinale : Propriétés anticancéreuses
Le 5-(4-Méthoxyphényl)isoxazole a été étudié pour son potentiel dans le traitement du cancer. Des recherches indiquent que les dérivés de l'isoxazole peuvent induire l'apoptose et arrêter le cycle cellulaire dans les cellules cancéreuses telles que le mélanome métastatique humain (A375) et les cellules d'adénocarcinome pulmonaire humain (A549) . Cela suggère que les composés contenant la partie isoxazole pourraient être développés en médicaments anticancéreux.
Synthèse organique : Blocs de construction hétérocycliques
Les cycles isoxazole, tels que ceux trouvés dans le this compound, sont précieux en synthèse organique. Ils servent de blocs de construction hétérocycliques pour créer divers composés organiques. Le cycle isoxazole peut être utilisé pour synthétiser des molécules plus complexes présentant un intérêt biologique important .
Safety and Hazards
Orientations Futures
Isoxazole is a significant moiety in the field of drug discovery, and there is a continuous need to develop new eco-friendly synthetic strategies . The future directions in the research of 5-(4-Methoxyphenyl)isoxazole and its derivatives could involve exploring its potential applications in medicinal chemistry, particularly in the development of new drugs .
Mécanisme D'action
Mode of Action
Isoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions of 5-(4-Methoxyphenyl)isoxazole with its targets remain to be elucidated.
Biochemical Pathways
Isoxazole derivatives can influence various biochemical pathways depending on their specific targets
Result of Action
Isoxazole derivatives have been associated with various cellular effects, such as inducing apoptosis and arresting the cell cycle . The specific effects of 5-(4-Methoxyphenyl)isoxazole at the molecular and cellular levels need to be investigated further.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and presence of other molecules can affect how 5-(4-Methoxyphenyl)isoxazole interacts with its targets and exerts its effects.
Analyse Biochimique
Biochemical Properties
5-(4-Methoxyphenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids . The interaction between 5-(4-Methoxyphenyl)isoxazole and these enzymes is typically characterized by binding to the active site, leading to enzyme inhibition and subsequent modulation of metabolic pathways.
Cellular Effects
The effects of 5-(4-Methoxyphenyl)isoxazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(4-Methoxyphenyl)isoxazole has been reported to affect the activity of signaling molecules involved in inflammatory responses, thereby altering gene expression patterns and metabolic activities within the cell . These changes can lead to various cellular outcomes, including altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-(4-Methoxyphenyl)isoxazole exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of target enzymes and preventing their normal function . Additionally, 5-(4-Methoxyphenyl)isoxazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(4-Methoxyphenyl)isoxazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, can lead to its gradual breakdown. In vitro and in vivo studies have demonstrated that the effects of 5-(4-Methoxyphenyl)isoxazole on cellular function can persist over extended periods, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 5-(4-Methoxyphenyl)isoxazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
5-(4-Methoxyphenyl)isoxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate metabolic flux by influencing the activity of key enzymes involved in the metabolism of lipids, carbohydrates, and other biomolecules . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis within the cell.
Transport and Distribution
The transport and distribution of 5-(4-Methoxyphenyl)isoxazole within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its chemical properties and interactions with intracellular molecules . This localization can influence its accumulation and activity within different tissues, affecting its overall biological effects.
Subcellular Localization
The subcellular localization of 5-(4-Methoxyphenyl)isoxazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are crucial for understanding the specific cellular activities and therapeutic potential of 5-(4-Methoxyphenyl)isoxazole.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDKBSQRNCPFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371577 | |
| Record name | 5-(4-Methoxyphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3672-48-8 | |
| Record name | 5-(4-Methoxyphenyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)




![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)



![4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid](/img/structure/B1301130.png)
